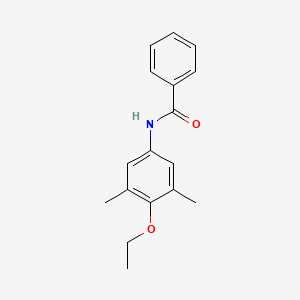
N-(4-Ethoxy-3,5-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethoxy-3,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3,5-dimethylphenyl)benzamide typically involves the reaction of 4-ethoxy-3,5-dimethylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Ethoxy-3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-ethoxy-3,5-dimethylbenzoic acid.
Reduction: Formation of N-(4-ethoxy-3,5-dimethylphenyl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(4-Ethoxy-3,5-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Ethoxy-3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-Dimethylphenyl)benzamide
- N-(4-Ethylphenyl)benzamide
- N-(4-Methoxyphenyl)benzamide
Uniqueness
N-(4-Ethoxy-3,5-dimethylphenyl)benzamide is unique due to the presence of both ethoxy and dimethyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives.
Propriétés
Numéro CAS |
90256-93-2 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(4-ethoxy-3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-12(2)10-15(11-13(16)3)18-17(19)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,18,19) |
Clé InChI |
NRHAJPVELJDEHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1C)NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
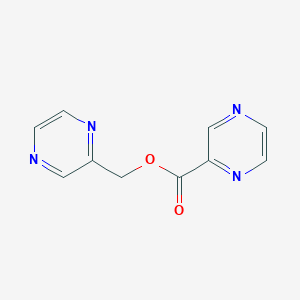

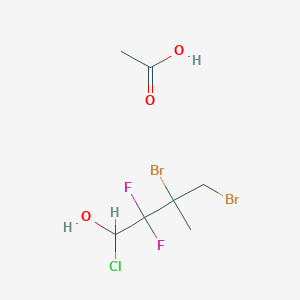
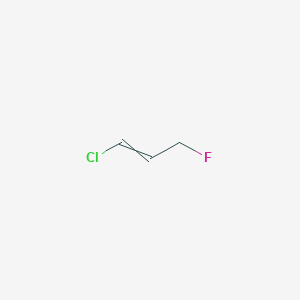
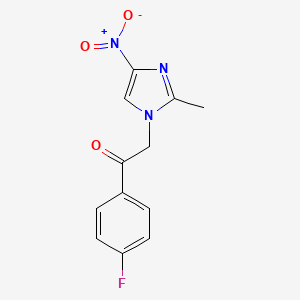
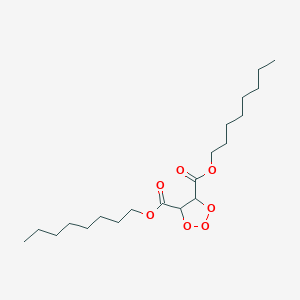

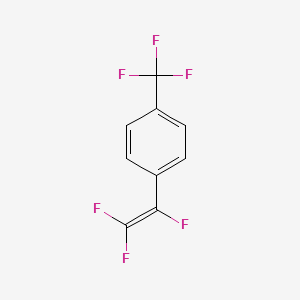
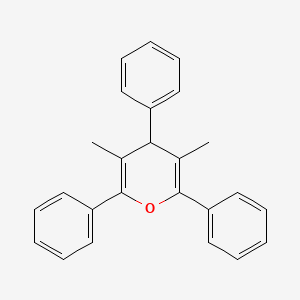

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
